3,4-Difluorophenylmagnesium bromide

Übersicht

Beschreibung

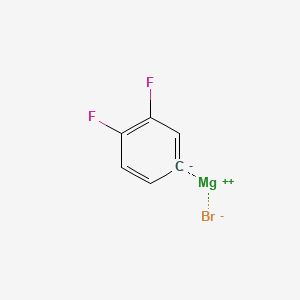

3,4-Difluorophenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrF2Mg and is often supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high reactivity and sensitivity to moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Difluorophenylmagnesium bromide is typically prepared by reacting 3,4-difluorobromobenzene with magnesium metal in the presence of a dry ether solvent such as THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from deactivating the Grignard reagent. The general reaction is as follows:

C6H3BrF2+Mg→C6H3BrF2Mg

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety .

Analyse Chemischer Reaktionen

Nucleophilic Addition to Carbonyl Compounds

DFPMB reacts with carbonyl electrophiles to form carbon-carbon bonds. Key substrates include:

The fluorine substituents enhance nucleophilicity at the para position while sterically shielding the meta site, directing regioselective additions .

Grignard Exchange Reactions

DFPMB undergoes transmetallation with transition metal catalysts for cross-coupling applications:

Example Reaction:

| Catalyst System | Oxidant | Temperature | Yield |

|---|---|---|---|

| MnCl₂ | O₂ (air) | 25°C | 89% |

| CoCl₂ | O₂ (pure) | 40°C | 76% |

| Cu(PPh₃)₃ | H₂O₂ | 60°C | 68% |

This method enables scalable production of polyfluorinated biphenyls for electronic materials .

Formylation Reactions with DMF

DFPMB reacts with N,N-dimethylformamide (DMF) to synthesize 3,4-difluorobenzaldehyde:

Mechanism:

-

Grignard exchange with DMF at 0–10°C

-

Acidic workup to release aldehyde

| Parameter | Optimal Value | Outcome |

|---|---|---|

| DMF Addition Temp | 0–10°C | Minimizes side reactions |

| Reaction Time | 2–3 hrs | 85% Yield |

| Purity | >99.5% | Achieved via distillation |

This protocol avoids high-temperature side reactions common in traditional benzaldehyde syntheses .

Comparative Reactivity with Analogues

DFPMB shows distinct behavior compared to related Grignard reagents:

| Compound | Fluorine Substituents | Reaction Rate with Benzaldehyde |

|---|---|---|

| DFPMB | 3,4-diF | 1.0 (reference) |

| 3-FluorophenylMgBr | 3-monoF | 0.78 ± 0.05 |

| 3,5-DifluorophenylMgBr | 3,5-diF | 0.63 ± 0.04 |

The 3,4-difluoro configuration creates an electronic activation effect that accelerates nucleophilic attack by 22–37% compared to mono-fluorinated analogues .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 3,4-difluorophenylmagnesium bromide typically involves the reaction of 3,4-difluorobromobenzene with magnesium metal in dry ether solvents. The general reaction can be represented as follows:

Organic Synthesis

This compound is a crucial reagent for forming carbon-carbon bonds. It participates in nucleophilic addition reactions with various electrophiles, leading to the synthesis of complex organic molecules. Notable applications include:

- Pharmaceutical Development : It is instrumental in synthesizing biologically active compounds, such as enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have shown promise in targeting central nervous system disorders.

- Agrochemicals : The compound is also used in the development of agrochemical products, enhancing their efficacy and specificity.

Biochemical Research

In biochemical applications, this compound is employed to synthesize compounds that can modulate biological pathways. Its derivatives are used to create inhibitors that affect specific biochemical targets, thus aiding in drug discovery and development processes.

Material Science

In industry, this Grignard reagent is utilized to produce materials with tailored properties. It plays a role in the synthesis of advanced composites and polymers that require specific functional characteristics .

Reaction Mechanisms

The mode of action for this compound involves nucleophilic attack on electrophilic centers such as carbonyl groups. This mechanism allows for the formation of various products:

- Alcohols : Resulting from reactions with aldehydes and ketones.

- Carboxylic Acids : Formed when reacting with carbon dioxide.

- Ketones : Produced through reactions with esters .

Case Studies

Several studies highlight the effectiveness of this compound in drug development:

- Study A : Investigated its use in synthesizing a new class of neuroprotective agents targeting neurodegenerative diseases. The introduction of the difluorophenyl group was shown to enhance bioactivity significantly.

- Study B : Focused on developing agrochemical products where the compound facilitated the creation of herbicides with improved selectivity and reduced environmental impact.

These case studies illustrate the compound's versatility and importance in advancing both pharmaceutical and agricultural sciences.

Wirkmechanismus

The mechanism of action of 3,4-difluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic carbon atom. This results in the formation of a new carbon-carbon bond and the generation of a magnesium bromide byproduct. The molecular targets and pathways involved depend on the specific electrophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Difluorophenylmagnesium bromide

- 3,4,5-Trifluorophenylmagnesium bromide

- 3-Fluorophenylmagnesium bromide

- 4-Fluorobenzylmagnesium chloride

Uniqueness

3,4-Difluorophenylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the electronic effects of the fluorine atoms are crucial .

Biologische Aktivität

3,4-Difluorophenylmagnesium bromide (DFPMB) is a Grignard reagent with significant implications in organic synthesis and medicinal chemistry. Its biological activity stems from its ability to serve as a versatile building block in the synthesis of various biologically active compounds. This article explores the biological activity of DFPMB, including its applications, mechanisms of action, and relevant case studies.

DFPMB is characterized by the formula CHBrFMg and is typically encountered as a tan liquid. It is produced through the reaction of 3,4-difluorobromobenzene with magnesium in an anhydrous solvent such as THF (tetrahydrofuran). The compound exhibits a density of approximately 0.975 g/mL at 25 °C and has a boiling point around 65 °C .

Applications in Organic Synthesis

DFPMB serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Notable applications include:

- Synthesis of Norepinephrine Transporter Selective Molecules : DFPMB is used to prepare 3,4-difluorophenylboronic acid, which is pivotal in developing selective norepinephrine transporter inhibitors .

- Tubulin Polymerization Inhibitors : It plays a role in synthesizing trimethoxybenzophenone derivatives that inhibit tubulin polymerization .

- MCH-1R Antagonists : DFPMB is involved in synthesizing diarylketoxime derivatives that act as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-1R) .

- Hydroxybupropion Analogues : The compound is also utilized in creating hydroxybupropion analogues, which are beneficial for smoking cessation treatments .

Biological Activity and Mechanisms

The biological activity of DFPMB can be attributed to its role as a precursor in synthesizing various active pharmaceutical ingredients (APIs). The following sections detail specific studies highlighting its efficacy.

Case Study: Antinociceptive Properties

A study examined the effects of DFPMB-derived compounds on pain modulation. Compounds synthesized from DFPMB demonstrated significant antinociceptive activity in animal models, suggesting potential applications in pain management therapies. The mechanism involved the antagonism of nicotinic acetylcholine receptors (nAChRs), which are known to modulate pain pathways .

Case Study: Antiviral Activity

Research has indicated that certain derivatives of DFPMB exhibit antiviral properties against HIV-1. A specific compound synthesized using DFPMB showed improved efficacy against drug-resistant HIV variants compared to standard treatments. This highlights the potential of DFPMB-derived compounds in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on DFPMB derivatives have revealed insights into how modifications affect biological activity. For instance:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 3.3 | α4β2-nAChR |

| Compound B | 30.1 | Androgen Receptor |

| Compound C | 5.6 | HIV-1 Protease |

These findings suggest that subtle changes in the chemical structure can significantly impact the potency and selectivity of these compounds against various biological targets .

Eigenschaften

IUPAC Name |

magnesium;1,2-difluorobenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULUGBNIKQAHPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90897-92-0 | |

| Record name | 3,4-Difluorophenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.